
Ácido 2-(2-(3-(isopentiloxi)fenoxi)acetamido)acético
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid is a chemical compound with potential applications in various scientific research fields. It is characterized by its unique structure, which includes an isopentyloxy group attached to a phenoxy ring, further connected to an acetamido group and an acetic acid moiety.
Aplicaciones Científicas De Investigación
2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
Target of Action
The primary target of 2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid is the enzyme COX-2 . COX-2, or Cyclooxygenase-2, plays a key role in converting arachidonic acid into prostaglandins . This makes it a significant target for treating inflammation .
Mode of Action
The compound interacts with COX-2 and inhibits its activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The primary biochemical pathway affected by 2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the production of prostaglandins from arachidonic acid . This results in a decrease in inflammation.
Pharmacokinetics
The compound’s effectiveness in reducing inflammation suggests that it has good bioavailability
Result of Action
The molecular and cellular effects of 2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid’s action include a significant reduction in inflammation . This is achieved through the inhibition of COX-2 and the subsequent decrease in prostaglandin production .
Métodos De Preparación
The synthesis of 2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid typically involves multiple steps, starting with the preparation of the phenoxy intermediate. This intermediate is then reacted with isopentyl alcohol under specific conditions to introduce the isopentyloxy group. The resulting compound undergoes further reactions to attach the acetamido group, followed by the introduction of the acetic acid moiety. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Análisis De Reacciones Químicas
2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The phenoxy and acetamido groups can participate in substitution reactions with suitable reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar compounds to 2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid include:
2-(2-(3-(Methoxy)phenoxy)acetamido)acetic acid: Differing by the presence of a methoxy group instead of an isopentyloxy group.
2-(2-(3-(Ethoxy)phenoxy)acetamido)acetic acid: Featuring an ethoxy group in place of the isopentyloxy group.
2-(2-(3-(Propoxy)phenoxy)acetamido)acetic acid: Containing a propoxy group instead of an isopentyloxy group. The uniqueness of 2-(2-(3-(Isopentyloxy)phenoxy)acetamido)acetic acid lies in its specific isopentyloxy group, which may confer distinct properties in terms of solubility, reactivity, and biological activity compared to its analogs.
Propiedades
IUPAC Name |
2-[[2-[3-(3-methylbutoxy)phenoxy]acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-11(2)6-7-20-12-4-3-5-13(8-12)21-10-14(17)16-9-15(18)19/h3-5,8,11H,6-7,9-10H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLHRZWCNDPCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=CC=C1)OCC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-ethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2509534.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2509536.png)
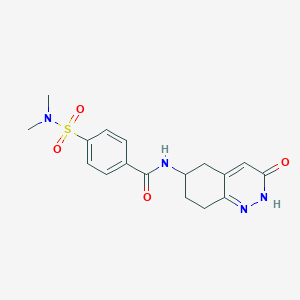
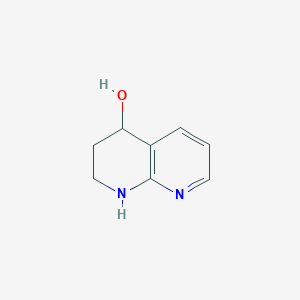
![2-[(4-Chlorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![3-(1-([1,1'-Biphenyl]-4-carbonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2509543.png)
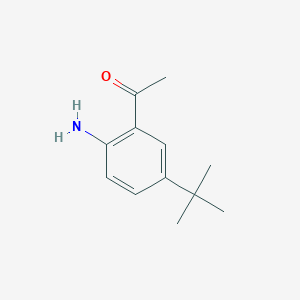
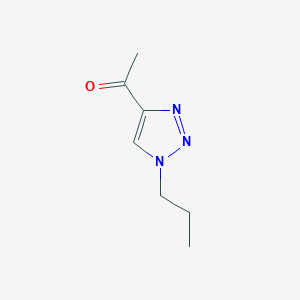
![1-(2-Ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2509547.png)
![3-chloro-N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide](/img/structure/B2509550.png)
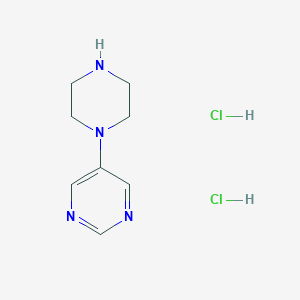
![1-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2509554.png)
![[(5-chloro-2-methoxyphenyl)carbamoyl]methyl 4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanoate](/img/structure/B2509556.png)
![1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2509557.png)
